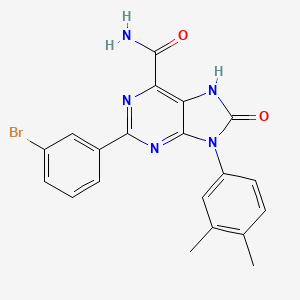
(E)-N'-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N'-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized through a multistep synthetic route.
Wissenschaftliche Forschungsanwendungen
Photoinitiators for 3D Printing
This compound can be used as a one-component cationic photoinitiator in 3D printing applications . It can efficiently decompose under irradiation from UV to visible regions of the spectrum . The design of new iodonium salts is described, followed by a description of properties of photoinitiators prepared in this way .
Cationic Polymerization
The compound can be used to photoinitiate the polymerization of vinyl ethers and epoxy monomers under LED@365 and LED@405 irradiation . This makes it a valuable tool in the field of materials science, particularly in the creation of new polymers .
Symmetric Iodonium Salts
The compound can be used to create symmetric iodonium salts bearing two benzylidene-based chromophores . These salts have excellent absorbing properties in the UV-A and visible range, representing a significant advance over the commonly used diaryliodonium salts .
Advanced Applications in 3D VAT Printing
The compound can be used in advanced applications such as three-dimensional (3D) VAT printing using an LCD printer . This is due to its ability to act as one-component photoinitiators even in visible light, where common diaryliodonium salts remain inactive .
Organic Synthesis
Diaryliodonium salts, which can be created using this compound, have found several applications in areas such as organic synthesis . They are most often used as arylation agents .
Positron Emission Tomography (PET) Probes
Diaryliodonium salts, which can be created using this compound, can be used as PET probes . This makes them valuable in the field of medical imaging .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide involves the condensation of 2-(benzyloxy)benzaldehyde with cyclopropyl hydrazine to form the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate to form the pyrazole ring. The resulting pyrazole is then reacted with 5-carboxylic acid hydrazide to form the final product.", "Starting Materials": [ "2-(benzyloxy)benzaldehyde", "cyclopropyl hydrazine", "ethyl acetoacetate", "5-carboxylic acid hydrazide" ], "Reaction": [ "Step 1: Condensation of 2-(benzyloxy)benzaldehyde with cyclopropyl hydrazine to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with ethyl acetoacetate to form the pyrazole ring.", "Step 3: Reaction of the resulting pyrazole with 5-carboxylic acid hydrazide to form the final product." ] } | |
CAS-Nummer |
1285602-82-5 |
Molekularformel |
C21H20N4O2 |
Molekulargewicht |
360.417 |
IUPAC-Name |
5-cyclopropyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c26-21(19-12-18(23-24-19)16-10-11-16)25-22-13-17-8-4-5-9-20(17)27-14-15-6-2-1-3-7-15/h1-9,12-13,16H,10-11,14H2,(H,23,24)(H,25,26)/b22-13+ |
InChI-Schlüssel |
ZLVSIPGLNONFKD-LPYMAVHISA-N |
SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2481025.png)



![2-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2481029.png)

![(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide](/img/structure/B2481031.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2481032.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2481038.png)

![2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2481043.png)